2-Methoxyethyl laurate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

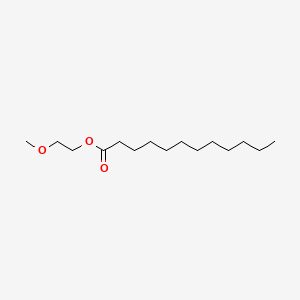

Structure

3D Structure

Properties

CAS No. |

6309-52-0 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

2-methoxyethyl dodecanoate |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(16)18-14-13-17-2/h3-14H2,1-2H3 |

InChI Key |

IPVODXIAEDUZIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOC |

Related CAS |

9006-27-3 |

Origin of Product |

United States |

Foundational & Exploratory

"2-Methoxyethyl laurate chemical properties"

An In-depth Technical Guide to the Chemical Properties of 2-Methoxyethyl Laurate

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed information on this compound. This document includes a summary of its properties, detailed experimental protocols for their determination, and a general workflow for its synthesis and analysis.

Chemical and Physical Properties

This compound, also known as 2-methoxyethyl dodecanoate, is the ester of lauric acid and 2-methoxyethanol. Its chemical and physical properties are summarized in the table below. It is important to note that some of the reported values, particularly boiling point, may vary between sources due to different measurement conditions (e.g., pressure) or because they are estimated values.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₀O₃ | [1] |

| Molecular Weight | 258.40 g/mol | [1] |

| CAS Number | 6309-52-0 | [1] |

| Appearance | Clear to light yellow liquid | [2] |

| Boiling Point | 133 °F / 56 °C at 16 hPa | [3] |

| 333.10 °C at 760.00 mm Hg (estimated) | [4] | |

| Density | 1.012 g/cm³ at 77 °F / 25 °C | [3] |

| 0.85-0.87 g/cm³ | [2] | |

| Solubility in Water | 1.119 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 5.230 (estimated) | [4] |

| Flash Point | 244.00 °F / 117.80 °C (TCC, estimated) | [4] |

| Refractive Index | No experimental data found | |

| Vapor Pressure | No experimental data found |

Experimental Protocols

Synthesis: Fischer Esterification of Lauric Acid with 2-Methoxyethanol

This protocol describes a general method for the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst, a reaction known as Fischer esterification.[5][6]

Materials:

-

Lauric acid (dodecanoic acid)

-

2-Methoxyethanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[7]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Diethyl ether or other suitable extraction solvent

-

Deionized water

Apparatus:

-

Round-bottom flask

-

Reflux condenser[8]

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine lauric acid and an excess of 2-methoxyethanol (typically 3-5 equivalents to drive the equilibrium towards the product).[8]

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the molar amount of lauric acid) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of the alcohol. Allow the reaction to proceed for several hours (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).[8]

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add diethyl ether to dissolve the organic components and wash with deionized water to remove the excess 2-methoxyethanol and sulfuric acid.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this may produce carbon dioxide gas.

-

Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble components.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or by using a micro-method with a Thiele tube.[9]

Method 1: Simple Distillation

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

Place a small volume of purified this compound in the distillation flask along with a boiling chip.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Method 2: Thiele Tube (Micro-method)

Apparatus:

-

Thiele tube filled with mineral oil

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band

Procedure:

-

Attach a small test tube containing a few drops of this compound to a thermometer using a rubber band.

-

Place a capillary tube (sealed end up) into the test tube.

-

Immerse the assembly in the Thiele tube containing mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.

Determination of Density using a Pycnometer

A pycnometer is a flask with a precisely known volume used to determine the density of a liquid.[3][10]

Apparatus:

-

Pycnometer

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance (m_empty).

-

Fill the pycnometer with deionized water and place it in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer carefully.

-

Weigh the pycnometer filled with water (m_water).

-

Empty and dry the pycnometer thoroughly.

-

Fill the pycnometer with this compound and repeat steps 3-5 to obtain the weight of the pycnometer filled with the sample (m_sample).

-

Calculate the density of this compound using the following formula: Density_sample = (m_sample - m_empty) / (m_water - m_empty) * Density_water

(The density of water at the experimental temperature must be known).

Determination of Solubility

A simple qualitative and semi-quantitative method to determine solubility is described below.[11][12][13]

Materials:

-

This compound

-

Various solvents (e.g., water, ethanol, acetone, hexane)

-

Test tubes

-

Vortex mixer

Procedure:

-

Qualitative Assessment:

-

Add a small amount (e.g., 0.1 mL) of this compound to a test tube containing a larger volume (e.g., 2 mL) of the solvent to be tested.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the mixture for homogeneity. If the mixture is clear and a single phase, the substance is soluble. If the mixture is cloudy, forms a separate layer, or contains undissolved droplets, it is considered insoluble or sparingly soluble.

-

-

Semi-Quantitative Assessment:

-

To a known volume of solvent, add small, measured increments of this compound.

-

After each addition, vortex the mixture until the solute dissolves completely.

-

The solubility can be expressed as the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.

-

Analytical Characterization

The purity and structure of this compound can be confirmed using standard analytical techniques.

2.5.1. Gas Chromatography (GC)

GC is used to determine the purity of the synthesized ester.[14][15][16]

-

Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) is prepared.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of fatty acid esters (e.g., a wax or polar-phase column) is used.

-

Analysis: A small volume of the sample solution is injected into the GC. The retention time of the peak corresponding to this compound is recorded. The purity is determined by the relative area of the main peak compared to any impurity peaks.

2.5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[17][18][19][20][21]

-

Expected Characteristic Peaks:

-

C=O stretch (ester): A strong, sharp absorption band around 1740 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1250-1150 cm⁻¹.

-

C-O-C stretch (ether): An absorption band in the region of 1150-1085 cm⁻¹.

-

C-H stretch (alkane): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2925 and 2855 cm⁻¹ for methylene and methyl groups).

-

The absence of a broad O-H stretching band (around 3300 cm⁻¹) from the starting lauric acid and 2-methoxyethanol indicates the completion of the esterification reaction.

-

2.5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the detailed structure of the molecule.[22][23][24]

-

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

-OCH₃ (methoxy group): A singlet around δ 3.4 ppm.

-

-OCH₂CH₂O- (ethylene glycol moiety): Two triplets around δ 3.6-3.7 ppm and δ 4.2-4.3 ppm.

-

-C(=O)CH₂- (alpha-methylene of laurate): A triplet around δ 2.3 ppm.

-

-(CH₂)₈- (methylene chain of laurate): A broad multiplet around δ 1.2-1.6 ppm.

-

-CH₃ (terminal methyl of laurate): A triplet around δ 0.9 ppm.

-

-

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

C=O (ester carbonyl): A signal around δ 174 ppm.

-

-OCH₃ (methoxy group): A signal around δ 59 ppm.

-

-OCH₂CH₂O- (ethylene glycol moiety): Signals in the range of δ 63-71 ppm.

-

-C(=O)CH₂- (alpha-methylene of laurate): A signal around δ 34 ppm.

-

-(CH₂)ₙ- (methylene chain of laurate): Multiple signals in the range of δ 22-32 ppm.

-

-CH₃ (terminal methyl of laurate): A signal around δ 14 ppm.

-

Mandatory Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound via Fischer esterification.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]

- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 15. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 16. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 21. rockymountainlabs.com [rockymountainlabs.com]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 2-Methoxyethyl Laurate (CAS 6309-52-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Methoxyethyl laurate (CAS 6309-52-0), a chemical compound with applications in various scientific and industrial fields. This document covers its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via Fischer esterification, and discusses methods for its purification and characterization. A significant portion of this guide is dedicated to the potential metabolic fate and toxicological implications of the 2-methoxyethoxy moiety, a critical consideration for its use in biological systems. A key feature of this guide is the visualization of a potential signaling pathway associated with the toxicity of its metabolite, methoxyacetic acid. All quantitative data is summarized in structured tables for ease of reference.

Chemical and Physical Properties

This compound, also known as 2-methoxyethyl dodecanoate, is the ester of lauric acid and 2-methoxyethanol. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6309-52-0 | [1] |

| Molecular Formula | C₁₅H₃₀O₃ | [1] |

| Molecular Weight | 258.40 g/mol | [1] |

| IUPAC Name | 2-methoxyethyl dodecanoate | |

| Synonyms | This compound, Dodecanoic acid, 2-methoxyethyl ester | [1] |

| Estimated Boiling Point | 333.10 °C @ 760.00 mm Hg | [1] |

| Estimated Flash Point | 117.80 °C (244.04 °F) | [1] |

| Water Solubility | 1.119 mg/L @ 25 °C (estimated) | [1] |

| logP (o/w) | 5.230 (estimated) | [1] |

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer esterification of lauric acid with 2-methoxyethanol, using an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Lauric acid (Dodecanoic acid)

-

2-Methoxyethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve lauric acid in an excess of 2-methoxyethanol (typically 3-5 equivalents).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude this compound can be purified by one of the following methods:

-

Vacuum Distillation: This is a suitable method for large-scale purification. The product is distilled under reduced pressure to separate it from any non-volatile impurities and unreacted starting materials.

-

Column Chromatography: For smaller-scale purification or to achieve very high purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Caption: Synthesis and Purification Workflow for this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the different proton environments in the molecule. The expected chemical shifts are summarized below.

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| CH₃- (laurate chain) | triplet | 0.8-0.9 |

| -(CH₂)₈- (laurate chain) | multiplet | 1.2-1.4 |

| -CH₂-CH₂-C(O)O- | multiplet | 1.5-1.7 |

| -CH₂-C(O)O- | triplet | 2.2-2.3 |

| O-CH₃ | singlet | 3.3-3.4 |

| -O-CH₂-CH₂-O- | triplet | 3.5-3.7 |

| -C(O)O-CH₂- | triplet | 4.1-4.3 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will show characteristic absorption bands for the ester functional group.

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1735-1750 |

| C-O (ester) | Stretch | 1150-1250 |

| C-H (alkane) | Stretch | 2850-2960 |

Metabolism and Toxicological Considerations

While specific toxicological data for this compound is limited, the safety profile of its potential hydrolysis product, 2-methoxyethanol, and its primary metabolite, methoxyacetic acid (MAA), is well-documented. In biological systems, esterases can hydrolyze this compound to lauric acid and 2-methoxyethanol. 2-Methoxyethanol is then metabolized by alcohol dehydrogenase to methoxyacetaldehyde, which is further oxidized to methoxyacetic acid.

Methoxyacetic acid is a known reproductive and developmental toxicant. Studies have shown that it can cause testicular atrophy and is teratogenic.

Potential Signaling Pathway of Methoxyacetic Acid Toxicity

Research suggests that methoxyacetic acid may exert its toxic effects by modulating nuclear receptor activity. One proposed mechanism involves the potentiation of the androgen receptor (AR) through a tyrosine kinase signaling pathway that involves phosphatidylinositol 3-kinase (PI3K)[2]. This dysregulation of androgen signaling could contribute to the observed testicular toxicity.

Caption: Metabolic and Potential Toxicological Pathway of this compound.

Applications

This compound finds applications in various fields, leveraging its properties as an ester.

-

Cosmetics and Personal Care: Due to its emollient properties, it can be used in skin conditioning formulations.

-

Industrial Solvents: Its ester nature suggests potential use as a solvent for resins, dyes, and other organic materials.

-

Plasticizers: Similar to other fatty acid esters, it may find use as a plasticizer for certain polymers.

-

Research Chemical: It serves as a starting material or intermediate in the synthesis of other chemical entities.

Conclusion

This compound is a fatty acid ester with a range of potential applications. Its synthesis is straightforward, employing the well-established Fischer esterification reaction. Standard analytical techniques can be used for its characterization. A critical consideration for its use, particularly in contexts involving potential human exposure, is its hydrolysis to 2-methoxyethanol and subsequent metabolism to the toxicant methoxyacetic acid. Further research is warranted to fully elucidate the specific biological activities and toxicological profile of the parent ester. This guide provides a foundational technical overview for professionals working with or considering the use of this compound.

References

Synthesis of 2-Methoxyethyl Dodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethyl dodecanoate, a lipophilic ester with potential applications in drug delivery and formulation development. This document details the primary synthetic routes, experimental protocols, and expected analytical data for this compound.

Introduction

2-Methoxyethyl dodecanoate, also known as 2-methoxyethyl laurate, is an ester formed from the condensation of dodecanoic acid (lauric acid) and 2-methoxyethanol. Its amphiphilic nature, derived from the long hydrocarbon chain of dodecanoic acid and the ether linkage in the alcohol moiety, makes it a subject of interest for applications requiring solubility in both organic and aqueous environments, such as in the formulation of microemulsions or as a penetration enhancer in topical drug delivery systems.

Synthetic Methodologies

The synthesis of 2-methoxyethyl dodecanoate can be primarily achieved through two well-established chemical reactions: Fischer-Speier esterification and transesterification.

Fischer-Speier Esterification

The most direct and common method for the synthesis of 2-methoxyethyl dodecanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of dodecanoic acid with 2-methoxyethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is removed.[1][2][3]

Reaction Scheme:

Figure 1: Fischer-Speier esterification of dodecanoic acid with 2-methoxyethanol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2]

Transesterification

Transesterification is an alternative method where an existing ester, such as methyl dodecanoate or ethyl dodecanoate, reacts with 2-methoxyethanol in the presence of an acid or base catalyst. This process involves the exchange of the alcohol moiety of the starting ester with 2-methoxyethanol. This method can be advantageous if the starting ester is more readily available or if the reaction conditions are milder.

Reaction Scheme:

Figure 2: Transesterification of methyl dodecanoate with 2-methoxyethanol.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-methoxyethyl dodecanoate via Fischer-Speier esterification, adapted from a standard procedure for the synthesis of ethyl laurate.[4]

Materials:

-

Dodecanoic acid (Lauric acid)

-

2-Methoxyethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add dodecanoic acid (e.g., 20.0 g, 0.1 mol) and 2-methoxyethanol (e.g., 38.0 g, 0.5 mol, 5 equivalents).

-

While stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess 2-methoxyethanol.

-

The crude product can be further purified by vacuum distillation to obtain pure 2-methoxyethyl dodecanoate.

Workflow Diagram:

Figure 3: Experimental workflow for the synthesis of 2-methoxyethyl dodecanoate.

Data Presentation

The following tables summarize the key physicochemical properties and expected analytical data for 2-methoxyethyl dodecanoate.

Table 1: Physicochemical Properties of 2-Methoxyethyl Dodecanoate

| Property | Value | Source |

| IUPAC Name | 2-methoxyethyl dodecanoate | --INVALID-LINK--[5] |

| Synonyms | This compound | --INVALID-LINK--[5] |

| CAS Number | 6309-52-0 | --INVALID-LINK--[5] |

| Molecular Formula | C₁₅H₃₀O₃ | --INVALID-LINK--[5] |

| Molecular Weight | 258.40 g/mol | --INVALID-LINK--[5] |

| Boiling Point | 333.1 °C (estimated) | --INVALID-LINK--[6] |

| Appearance | Colorless to pale yellow liquid (expected) | N/A |

Table 2: Expected Spectroscopic Data for 2-Methoxyethyl Dodecanoate

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ 4.25-4.20 (t, 2H, -COOCH₂-), 3.60-3.55 (t, 2H, -CH₂OCH₃), 3.38 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 1.65-1.55 (m, 2H, -CH₂CH₂COO-), 1.35-1.20 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 174.0 (C=O), 70.5 (-CH₂OCH₃), 63.5 (-COOCH₂-), 59.0 (-OCH₃), 34.5 (-CH₂COO-), 32.0, 29.7, 29.6, 29.5, 29.4, 29.2, 29.1, 25.0, 22.8 (-CH₂- chain), 14.1 (-CH₃) |

| IR (Infrared) | ~2920 cm⁻¹ (C-H stretch, alkyl), ~2850 cm⁻¹ (C-H stretch, alkyl), ~1740 cm⁻¹ (C=O stretch, ester), ~1170 cm⁻¹ (C-O stretch, ester), ~1120 cm⁻¹ (C-O-C stretch, ether) |

Note: The NMR and IR data are predicted based on the analysis of similar compounds and functional groups.[7][8][9][10]

Table 3: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Reactant Molar Ratio | 1:5 (Dodecanoic Acid : 2-Methoxyethanol) | Excess alcohol drives the equilibrium towards the product.[4][11] |

| Catalyst Loading | ~1% (w/w) of total reactants | A catalytic amount of strong acid is sufficient.[11] |

| Reaction Temperature | Reflux temperature of the mixture | Typically around 120-140 °C. |

| Reaction Time | 2-4 hours | Monitor by TLC for completion. |

| Expected Yield | >85% | Based on similar Fischer esterification reactions. |

| Purity (after distillation) | >98% | Vacuum distillation is effective for purification. |

Safety Considerations

-

Dodecanoic acid: May cause skin and eye irritation.

-

2-Methoxyethanol: A reproductive toxin and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Diethyl ether: Highly flammable. Work in an area free of ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Conclusion

The synthesis of 2-methoxyethyl dodecanoate is a straightforward process that can be readily achieved in a laboratory setting using standard organic chemistry techniques. The Fischer-Speier esterification provides a reliable and high-yielding route to this compound. The information and protocols provided in this guide should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis and application of this and similar lipophilic esters.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cerritos.edu [cerritos.edu]

- 5. This compound | C15H30O3 | CID 80571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [flavscents.com]

- 7. magritek.com [magritek.com]

- 8. Dodecanoic acid, methyl ester [webbook.nist.gov]

- 9. 2-Methoxyethyl acetate(110-49-6) IR Spectrum [chemicalbook.com]

- 10. 2-Methoxyethyl acrylate(3121-61-7) IR Spectrum [chemicalbook.com]

- 11. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

A Comprehensive Technical Guide to the Physical Characteristics of 2-Methoxyethyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl laurate, also known as 2-methoxyethyl dodecanoate, is an ester of lauric acid and 2-methoxyethanol. Its molecular structure and resulting physical properties are of significant interest in various scientific and industrial applications, including its potential use in pharmaceutical and cosmetic formulations. This technical guide provides a detailed overview of the core physical characteristics of this compound, supplemented with established experimental methodologies for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are estimated based on computational models due to the limited availability of experimentally determined data in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O₃ | PubChem[1] |

| Molecular Weight | 258.40 g/mol | PubChem[1] |

| Boiling Point | 333.10 °C (estimated at 760.00 mm Hg) | FlavScents[2] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility in Water | 1.119 mg/L at 25 °C (estimated) | FlavScents[2] |

| Appearance | Not available | |

| Odor | Not available | |

| CAS Number | 6309-52-0 | PubChem[1] |

Experimental Protocols for Physical Characterization

The determination of the physical characteristics of a chemical entity like this compound requires precise and validated experimental protocols. Below are detailed methodologies for measuring key physical properties of liquid esters.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-molecular-weight esters like this compound, several methods can be employed:

-

Distillation Method: A simple or fractional distillation apparatus is set up. The liquid is heated, and the temperature at which the vapor condenses and is collected as distillate over a steady range is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement as boiling points are pressure-dependent.[3]

-

Thiele Tube Method: This micro-method is suitable for small sample volumes. A small amount of the sample is placed in a fusion tube, and an inverted capillary tube is added. The setup is heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.[3]

-

Thermogravimetric Analysis (TGA): This technique can be used to estimate the normal boiling point by measuring the weight loss of a sample as a function of temperature.[4]

Determination of Melting Point (for solidifiable esters)

Should this compound be a solid at room temperature or have a melting point that allows for solidification, the following method is standard:

-

Differential Scanning Calorimetry (DSC): DSC is a highly sensitive and accurate method for determining the melting point and heat of fusion of a substance. A small, weighed sample is heated at a controlled rate in a sealed pan, and the heat flow to the sample is compared to that of an empty reference pan. The temperature at the peak of the endothermic melting transition is recorded as the melting point.[5][6]

Determination of Density

The density of a liquid is its mass per unit volume and is an important parameter for quality control and formulation development.

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is critical for accurate measurements.[7]

-

Oscillating U-Tube Method: This method utilizes a digital density meter. The sample is introduced into a U-shaped tube which is then electronically oscillated. The instrument measures the frequency of oscillation, which is directly related to the density of the sample. This method is fast, accurate, and requires only a small sample volume.[8]

Determination of Water Solubility

The solubility of an ester in water is a critical parameter for its application in aqueous systems.

-

Shake-Flask Method: An excess amount of the ester is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The mixture is then allowed to stand, and the aqueous phase is separated and analyzed (e.g., by chromatography or spectroscopy) to determine the concentration of the dissolved ester. This method is suitable for substances with solubilities above 0.01 g/L.[9]

-

Column Elution Method: This method is preferred for poorly soluble substances. A solid support in a column is coated with the test substance, and water is passed through the column at a constant flow rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the water solubility.[9]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical substance like this compound.

References

- 1. This compound | C15H30O3 | CID 80571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [flavscents.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. anton-paar.com [anton-paar.com]

- 9. orbit.dtu.dk [orbit.dtu.dk]

Spectroscopic and Synthetic Profile of 2-Methoxyethyl Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 2-methoxyethyl laurate. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous structures. The information herein is intended to serve as a valuable resource for researchers in chemistry and drug development, offering a foundational understanding of the characterization and synthesis of this compound.

Chemical Identity and Physical Properties

This compound, also known as 2-methoxyethyl dodecanoate, is the ester formed from lauric acid and 2-methoxyethanol. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C15H30O3 | PubChem[1] |

| Molecular Weight | 258.40 g/mol | PubChem[1] |

| IUPAC Name | 2-methoxyethyl dodecanoate | PubChem[1] |

| CAS Number | 6309-52-0 | PubChem[1] |

| Boiling Point (estimated) | 333.10 °C @ 760.00 mm Hg | FlavScents[2] |

| LogP (o/w, estimated) | 5.230 | FlavScents[2] |

| Solubility in Water (estimated) | 1.119 mg/L @ 25 °C | FlavScents[2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the laurate and 2-methoxyethyl moieties and by comparison with similar ester compounds.

¹H NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | t | 2H | -C(=O)OCH₂ CH₂OCH₃ |

| ~3.65 | t | 2H | -C(=O)OCH₂CH₂ OCH₃ |

| ~3.40 | s | 3H | -OCH₃ |

| ~2.30 | t | 2H | CH₂ C(=O)O- |

| ~1.65 | quint | 2H | CH₂ CH₂C(=O)O- |

| ~1.25 | m | 16H | -(CH₂ )₈- |

| ~0.88 | t | 3H | CH₃ (CH₂)₉- |

¹³C NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (ppm) | Assignment |

| ~174.0 | C =O |

| ~70.5 | -OCH₂C H₂O- |

| ~64.0 | -C(=O)OC H₂- |

| ~59.0 | -OC H₃ |

| ~34.5 | C H₂C(=O)O- |

| ~32.0 | -C H₂CH₂CH₃ |

| ~29.0-29.5 (multiple peaks) | -(C H₂)₇- |

| ~25.0 | -C H₂CH₂C(=O)O- |

| ~22.7 | -C H₂CH₃ |

| ~14.1 | C H₃- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (alkane) |

| ~1170 | Strong | C-O stretching (ester) |

| ~1120 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 258 | [M]⁺ (Molecular Ion) |

| 227 | [M - OCH₃]⁺ |

| 185 | [CH₃(CH₂)₁₀CO]⁺ (Lauryl cation) |

| 75 | [CH₂OCH₂CH₂OH]⁺ |

| 59 | [CH₂OCH₃]⁺ |

| 45 | [CH₂OH]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from lauric acid and 2-methoxyethanol using an acid catalyst.

Materials:

-

Lauric acid (dodecanoic acid)

-

2-Methoxyethanol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid (1.0 eq), 2-methoxyethanol (1.2 eq), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05 eq).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine and then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

3.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

-

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Acquisition:

-

GC-MS: Inject the sample solution into the GC. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Direct Infusion: Introduce the sample directly into the ion source via a syringe pump.

-

-

Ionization: Use electron ionization (EI) at 70 eV to generate fragment ions.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and spectroscopic analysis workflow for this compound.

References

2-Methoxyethyl Laurate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety advice. Always consult the official SDS for 2-Methoxyethyl laurate and follow all applicable safety regulations and institutional protocols.

Introduction

This compound (CAS No. 6309-52-0), also known as 2-methoxyethyl dodecanoate, is an ester used in various industrial and research applications. A thorough understanding of its safety profile and proper handling procedures is crucial for minimizing risks in a laboratory or manufacturing setting. Due to a lack of extensive direct toxicological data for this compound, this guide incorporates a read-across approach, utilizing data from structurally similar laurate esters and potential metabolites like 2-methoxyethanol to provide a comprehensive safety overview.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H30O3 | |

| Molecular Weight | 258.40 g/mol | |

| CAS Number | 6309-52-0 | |

| IUPAC Name | 2-methoxyethyl dodecanoate | |

| Boiling Point | 333.10 °C (estimated) | |

| Flash Point | 117.80 °C (estimated) | |

| Water Solubility | 1.119 mg/L @ 25 °C (estimated) | |

| logP (o/w) | 5.230 (estimated) |

Toxicological Data Summary (Read-Across Approach)

Direct and comprehensive toxicological data for this compound is limited. Therefore, the following tables summarize available data for structurally related laurate esters (e.g., methyl laurate, ethyl laurate, sucrose laurate) and the potential metabolite, 2-methoxyethanol, to provide an estimated toxicological profile.

Acute Toxicity

| Endpoint | Test Substance | Species | Route | Value | Classification | Reference |

| LD50 | Methyl Laurate | Rat | Oral | > 2000 mg/kg bw | Not Classified | |

| LD50 | 2-Methoxyethyl acrylate | Rat | Oral | 404 - 818 mg/kg bw | Category 4 |

Skin and Eye Irritation

| Endpoint | Test Substance | Species | Result | Classification | Reference |

| Skin Irritation | Methyl Laurate | Rabbit | Irritating | Irritant | |

| Skin Irritation | Ethyl Laurate | Animal Models | Not an irritant | Not Classified | |

| Eye Irritation | Sucrose Laurate (10%) | Rabbit | Slightly irritating | Irritant | |

| Eye Irritation | Ethyl Laurate | - | May cause irritation | Irritant |

Sensitization

| Endpoint | Test Substance | Result | Classification | Reference |

| Skin Sensitization | Methyl Laurate | Not sensitizing | Not a sensitizer |

Repeated Dose Toxicity

| Endpoint | Test Substance | Species | Route | NOAEL/LOAEL | Target Organs | Reference |

| Repeated Dose | Bis(2-methoxyethyl) Phthalate | Rat | Oral | NOAEL: 100 mg/kg bw/day | Testes |

Genotoxicity

| Endpoint | Test Substance | Result | Reference |

| Ames Test | Maltitol Laurate | Negative | |

| Ames Test | Sucrose Acetate Isobutyrate | Negative |

Reproductive and Developmental Toxicity

| Endpoint | Test Substance | Species | Route | Result | Reference |

| Reproductive/Developmental Toxicity | 2-Methoxyethyl acrylate | - | - | LOAEL: 40 mg/kg bw/day for reproductive and developmental toxicity | |

| Reproductive Toxicity | 2-Methoxyethanol | Rat | Dermal | Adverse effects on fertility | |

| Prenatal Toxicity | 2-Methoxyethanol and related substances | Multiple | - | Classified in Pregnancy Risk Group B due to embryo-/foetotoxic and teratogenic effects |

Hazard Identification and GHS Classification (Predicted)

Based on the read-across data, the predicted GHS classification for this compound is as follows. This is a predicted classification and should be confirmed with a formal assessment.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, that would be used to assess the safety of this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is a method for identifying chemicals that have the potential to cause skin sensitization.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This in vitro test is used to assess the mutagenic potential of a chemical.

Potential Signaling Pathway Involvement

Direct evidence of signaling pathways affected by this compound is not available. However, based on its chemical structure, it is plausible that it can be metabolized to lauric acid and 2-methoxyethanol. 2-Methoxyethanol is known to be metabolized to methoxyacetic acid, a reproductive toxicant. The testicular toxicity of methoxyacetic acid is thought to involve the inhibition of enzymes crucial for spermatogenesis. While the precise signaling cascade is not fully elucidated, it likely involves disruption of metabolic pathways within Sertoli cells and germ cells, leading to apoptosis.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, and reproductive toxicity, strict adherence to safe handling procedures is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts for specific breakthrough times.

-

Wear a lab coat or chemical-resistant apron.

-

Closed-toe shoes are mandatory.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste. Do not allow it to enter drains or waterways.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Conclusion

While direct toxicological data for this compound is scarce, a read-across approach from structurally similar compounds suggests that it should be handled with caution. The primary concerns are potential skin and eye irritation, and reproductive toxicity, likely due to its metabolite, 2-methoxyethanol. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to ensure the safety of all personnel working with this chemical. Further research to determine the specific toxicological profile of this compound is warranted.

Methodological & Application

Application Notes and Protocols: 2-Methoxyethyl Laurate as a Plasticizer in Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxyethyl Laurate as a potential plasticizer in various polymer systems. The information is intended to guide researchers in evaluating its efficacy and developing protocols for its incorporation into polymer matrices.

Introduction to this compound as a Plasticizer

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[1] This results in a lower glass transition temperature (Tg), tensile strength, and elastic modulus, and an increase in elongation at break.[1][2] this compound (CAS No. 6309-52-0) is an ester with a molecular formula of C15H30O3 and a molecular weight of 258.40 g/mol .[3] Its chemical structure, featuring a polar ester group and a nonpolar laurate tail, suggests its potential as a plasticizer for polar polymers such as polyvinyl chloride (PVC).

The primary mechanism of action for a plasticizer like this compound involves the insertion of its molecules between the polymer chains. The polar head of the plasticizer interacts with the polar groups on the polymer, while the nonpolar tail creates free volume, pushing the polymer chains further apart. This increased intermolecular distance weakens the polymer-polymer interactions, allowing for greater chain mobility and thus, increased flexibility.

Data Presentation: Effects on Polymer Properties

Table 1: Effect of Sucrose Laurate on the Glass Transition Temperature (Tg) of PVC [4]

| Plasticizer Content (% w/w) | Glass Transition Temperature (Tg) (°C) |

| 0 | ~81 |

| 10 | Not Reported |

| 20 | Not Reported |

| 30 | 52.1 |

Table 2: Mechanical Properties of PVC Plasticized with Sucrose Laurate [4]

| Ester Content (%) | Stress at Break (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| 0 | Data Not Available | Data Not Available | Data Not Available |

| 10 | Lower than unplasticized | Lower than unplasticized | Higher than unplasticized |

| 20 | Lower than unplasticized | Lower than unplasticized | Higher than unplasticized |

Note: The original study indicated a reduction in stress at break and Young's modulus, and an increase in elongation at break with up to 20% w/w of sucrose laurate, supporting its plasticizing effect.[4] For unplasticized PVC, typical tensile strength is around 52 MPa.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer in a polymer matrix, such as PVC.

Preparation of Plasticized Polymer Films

Objective: To prepare polymer films with varying concentrations of this compound for subsequent characterization.

Materials:

-

Polymer resin (e.g., PVC)

-

This compound

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Glass petri dishes or a flat glass surface

-

Drying oven

Protocol:

-

Prepare stock solutions of the polymer in the chosen solvent (e.g., 10% w/v PVC in THF).

-

Calculate the required amount of this compound to achieve the desired weight percentages (e.g., 10%, 20%, 30% w/w of the polymer).

-

Add the calculated amount of this compound to the polymer solution and stir until a homogeneous mixture is obtained.

-

Pour the solution into a clean, dry glass petri dish or onto a level glass surface.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

-

Transfer the cast films to a vacuum oven and dry at a temperature below the boiling point of the solvent (e.g., 40-50°C for THF) until a constant weight is achieved, ensuring complete solvent removal.

-

Carefully peel the films from the glass surface for analysis.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the glass transition temperature (Tg) of the polymer.

Instrument: Differential Scanning Calorimeter

Protocol:

-

Cut a small sample (5-10 mg) from the prepared polymer film.

-

Seal the sample in an aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample to a temperature above its expected Tg (e.g., 120°C for PVC) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase any prior thermal history.

-

Cool the sample to a temperature well below its expected Tg (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

-

Reheat the sample at the same controlled rate (e.g., 10°C/min) until it is above its Tg.

-

The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Mechanical Testing: Tensile Analysis

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the plasticized polymer films.

Instrument: Universal Testing Machine (UTM) with a load cell appropriate for the expected strength of the films.

Protocol:

-

Cut dumbbell-shaped specimens from the prepared polymer films according to a standard specification (e.g., ASTM D638).

-

Measure the thickness and width of the gauge section of each specimen.

-

Clamp the specimen into the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

-

Record the load and displacement data throughout the test.

-

From the resulting stress-strain curve, determine:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

-

Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

-

Plasticizer Leaching Test

Objective: To assess the permanence of this compound within the polymer matrix.

Materials:

-

Plasticized polymer film of known weight and surface area.

-

Extraction solvent (e.g., hexane, ethanol, or distilled water, depending on the intended application).

-

Constant temperature bath.

-

Analytical balance.

Protocol:

-

Cut a precisely weighed sample of the plasticized polymer film.

-

Immerse the sample in a known volume of the extraction solvent in a sealed container.

-

Place the container in a constant temperature bath (e.g., 25°C or 50°C) for a specified period (e.g., 24, 48, or 72 hours).

-

After the specified time, remove the film from the solvent, gently pat it dry with a lint-free cloth, and dry it in a vacuum oven until a constant weight is achieved.

-

The weight loss of the film corresponds to the amount of plasticizer that has leached into the solvent.

-

The amount of leached plasticizer can also be quantified by analyzing the extraction solvent using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

The following diagrams illustrate key concepts related to the use of this compound as a plasticizer.

Caption: Mechanism of polymer plasticization by this compound.

Caption: Experimental workflow for evaluating this compound as a plasticizer.

References

- 1. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films [mdpi.com]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. PVC Properties - Vinidex Pty Ltd [vinidex.com.au]

Application Notes and Protocols for 2-Methoxyethyl Laurate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Methoxyethyl laurate as a key excipient in the development of novel drug delivery systems. The following sections detail its application in formulating nanoemulsions and solid lipid nanoparticles (SLNs), along with protocols for their preparation, characterization, and in vitro evaluation.

Introduction to this compound in Drug Delivery

This compound is an ester with amphiphilic properties, making it a promising candidate for various roles in drug delivery systems. Its lipophilic laurate tail and more hydrophilic methoxyethyl head group suggest its utility as a lipid phase in nanoemulsions, a solid lipid core in SLNs, or as a co-emulsifier. These properties can aid in the solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability and enabling controlled release.

Potential Applications:

-

Nanoemulsions: this compound can serve as the oil phase for the encapsulation of lipophilic drugs.

-

Solid Lipid Nanoparticles (SLNs): It can be used as the solid lipid matrix to form nanoparticles for sustained drug release.

-

Topical Drug Delivery: Its properties may enhance skin permeation for transdermal drug delivery systems.[1]

Data Presentation: Physicochemical and Drug Release Characteristics

The following tables present hypothetical yet representative quantitative data for drug delivery systems formulated with this compound. These values are intended to serve as a benchmark for formulation development and optimization.

Table 1: Physicochemical Characterization of Drug-Loaded Nanoformulations

| Formulation Code | Drug | This compound (%) | Surfactant (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| NEM-01 | Drug A | 10 | 2 | 150 ± 5.2 | 0.21 ± 0.03 | -25.6 ± 1.5 |

| NEM-02 | Drug A | 15 | 3 | 180 ± 6.8 | 0.18 ± 0.02 | -28.1 ± 1.8 |

| SLN-01 | Drug B | 5 | 1.5 | 210 ± 8.1 | 0.25 ± 0.04 | -19.4 ± 2.1 |

| SLN-02 | Drug B | 10 | 2.5 | 250 ± 9.5 | 0.22 ± 0.03 | -22.7 ± 1.9 |

Table 2: Drug Loading and In Vitro Release Properties

| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (%) (First 2h) | Cumulative Release (%) (24h) |

| NEM-01 | 4.5 ± 0.3 | 85.2 ± 2.5 | 30.1 ± 1.8 | 92.5 ± 3.1 |

| NEM-02 | 5.1 ± 0.4 | 89.7 ± 2.1 | 25.6 ± 1.5 | 85.3 ± 2.8 |

| SLN-01 | 2.8 ± 0.2 | 78.4 ± 3.2 | 15.2 ± 1.1 | 60.7 ± 2.4 |

| SLN-02 | 3.5 ± 0.3 | 82.1 ± 2.9 | 12.8 ± 0.9 | 55.4 ± 2.1 |

Experimental Protocols

The following are detailed protocols for the preparation and characterization of nanoemulsions and solid lipid nanoparticles using this compound.

This protocol utilizes a high-shear homogenization followed by ultrasonication method to produce a stable oil-in-water nanoemulsion.

Materials:

-

This compound (Oil Phase)

-

Lipophilic Drug

-

Surfactant (e.g., Tween 80, Poloxamer 188)

-

Co-surfactant (e.g., Span 80, Propylene Glycol)

-

Deionized Water (Aqueous Phase)

Equipment:

-

High-shear homogenizer

-

Probe sonicator

-

Magnetic stirrer and hot plate

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Oil Phase:

-

Accurately weigh the required amount of this compound and the lipophilic drug.

-

Gently heat the mixture to 5-10°C above the melting point of this compound while stirring until a clear, uniform solution is obtained.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant and co-surfactant in deionized water.

-

Heat the aqueous phase to the same temperature as the oil phase.

-

-

Formation of a Coarse Emulsion:

-

Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring with a magnetic stirrer.

-

Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

-

-

Homogenization:

-

Subject the coarse emulsion to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes.[2]

-

-

Ultrasonication:

-

Further reduce the droplet size by sonicating the emulsion using a probe sonicator for 10-15 minutes. Ensure the sample is kept in an ice bath to prevent overheating.[3]

-

-

Cooling and Storage:

-

Allow the nanoemulsion to cool down to room temperature.

-

Store in a sealed container at 4°C.

-

This protocol describes the preparation of SLNs using a similar homogenization and ultrasonication technique.

Materials:

-

This compound (Solid Lipid)

-

Drug

-

Surfactant (e.g., Poloxamer 188)

-

Deionized Water

Procedure:

-

Melt the Lipid:

-

Melt the this compound at a temperature approximately 5-10°C above its melting point.

-

Disperse or dissolve the drug in the molten lipid.

-

-

Prepare the Aqueous Phase:

-

Dissolve the surfactant in deionized water and heat to the same temperature as the molten lipid.

-

-

Form the Emulsion:

-

Disperse the hot lipid phase in the hot aqueous surfactant solution under high-speed stirring (e.g., 8000 rpm) to form a hot pre-emulsion.[4]

-

-

Homogenization and Sonication:

-

Homogenize the hot pre-emulsion using a high-shear homogenizer at 15,000-25,000 rpm for 10-20 minutes.

-

Immediately follow with probe sonication for 15-30 minutes, maintaining the temperature above the lipid's melting point.

-

-

Nanoparticle Formation:

-

Cool the resulting hot nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

-

-

Storage:

-

Store the SLN dispersion at 4°C.

-

This protocol outlines the procedure to quantify the amount of drug successfully incorporated into the nanoparticles.[5]

Procedure:

-

Separation of Free Drug:

-

Take a known volume of the nanoemulsion or SLN dispersion and centrifuge it at high speed (e.g., 15,000 rpm) for 30-60 minutes. Ultracentrifugation may be required for smaller nanoparticles.

-

-

Quantification of Free Drug:

-

Carefully collect the supernatant, which contains the unencapsulated (free) drug.

-

Analyze the concentration of the free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

Drug Loading (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

-

Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

This protocol uses a dialysis bag method to evaluate the in vitro release profile of the drug from the nanoformulation.[6][7]

Procedure:

-

Preparation of the Dialysis Setup:

-

Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoparticles (e.g., 12-14 kDa).

-

Soak the dialysis membrane in the release medium for at least 12 hours before use.

-

-

Loading the Sample:

-

Pipette a known volume (e.g., 1-2 mL) of the drug-loaded nanoformulation into the dialysis bag and securely seal both ends.

-

-

Initiating the Release Study:

-

Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4).

-

Place the beaker on a magnetic stirrer and maintain a constant temperature (37°C) and stirring speed (e.g., 100 rpm).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

-

-

Analysis:

-

Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).

-

Calculate the cumulative percentage of drug released at each time point.

-

Visualizations

Caption: Workflow for the preparation and evaluation of a this compound nanoemulsion.

Caption: Interdependencies of key characterization parameters for solid lipid nanoparticles.

References

- 1. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Nanoemulsions for Topical Application of Mupirocin [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dissolutiontech.com [dissolutiontech.com]

Application Notes and Protocols: 2-Methoxyethyl Laurate in Coatings

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct application data for 2-Methoxyethyl laurate in coatings is limited in publicly available literature. The following application notes and protocols are based on the inferred properties of this compound as a glycol ether ester, a class of chemicals often used as coalescing agents and specialty solvents in coating formulations.[1][2][3][4] These notes provide a framework for the evaluation of this compound in such applications.

Introduction: Potential Applications of this compound in Coatings

This compound is a glycol ether ester that, based on its chemical structure, is anticipated to function as a coalescing agent in water-based latex or emulsion coatings.[3][5][6][7][8] Coalescing agents act as temporary plasticizers for polymer particles, reducing the minimum film formation temperature (MFFT) and enabling the formation of a continuous, uniform film as the coating dries.[5][6][7][9][10][11][12] Glycol ether esters are known for their excellent performance properties, including favorable evaporation rates, good solubility for coating resins, and the ability to improve flow and leveling.[1][2][3]

Potential advantages of using this compound in a coating formulation could include:

-

Improved Film Formation: By lowering the MFFT, it may allow for the formation of a coherent film at lower ambient temperatures.[9][10][11][12]

-

Enhanced Film Properties: It could contribute to better film integrity, leading to improved gloss, scrub resistance, and water resistance.[5]

-

Good Flow and Leveling: As a solvent, it may help in achieving a smooth and uniform coating surface.[1][2]

-

Low Volatility: A slow evaporation rate can ensure the agent remains in the film long enough to facilitate proper coalescence.[6]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the potential effects of this compound on key coating properties. These tables are intended to serve as a template for organizing experimental results.

Table 1: Effect of this compound Concentration on Minimum Film Formation Temperature (MFFT)

| Formulation ID | This compound (wt%) | MFFT (°C) |

| Control | 0 | 15 |

| EXP-ML-1 | 1 | 10 |

| EXP-ML-2 | 2 | 5 |

| EXP-ML-3 | 3 | <5 |

Table 2: Influence of this compound on Final Film Properties

| Formulation ID | This compound (wt%) | Specular Gloss (60°) | Pencil Hardness |

| Control | 0 | 80 | H |

| EXP-ML-1 | 1 | 82 | F |

| EXP-ML-2 | 2 | 85 | HB |

| EXP-ML-3 | 3 | 86 | 2B |

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a coalescing agent in a standard water-based acrylic latex coating formulation.

3.1. Protocol for Preparation of Coating Formulations

-

Materials:

-

Acrylic latex emulsion

-

Pigment dispersion (e.g., Titanium Dioxide)

-

Thickener

-

Dispersant

-

Defoamer

-

Deionized water

-

This compound

-

-

Procedure:

-

To a suitably sized mixing vessel, add the acrylic latex emulsion with stirring.

-

In a separate container, prepare the pigment grind by mixing the pigment dispersion, deionized water, dispersant, and defoamer.

-

Slowly add the pigment grind to the latex emulsion under continuous agitation.

-

Add the desired weight percentage of this compound to the formulation.

-

Adjust the viscosity of the formulation with the thickener.

-

Continue mixing for 30 minutes to ensure homogeneity.

-

Prepare a control formulation without the addition of this compound.

-

3.2. Protocol for Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on ASTM D2354.[9][10][11][12][13]

-

Apparatus: MFFT bar with a temperature gradient.

-

Procedure:

-

Calibrate the MFFT bar according to the manufacturer's instructions.

-

Apply the coating formulation as a uniform film across the temperature gradient of the MFFT bar.

-

Allow the film to dry.

-

Visually inspect the film to identify the point at which it transitions from a continuous, clear film to a cracked or opaque film.

-

The temperature at this transition point is the MFFT.

-

3.3. Protocol for Evaluation of Film Hardness by Pencil Test

This protocol is based on ASTM D3363.[14][15][16][17][18]

-

Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).

-

Procedure:

-

Apply a uniform film of the coating formulation to a rigid substrate (e.g., a steel panel) and allow it to cure completely.

-

Starting with the softest pencil, hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.

-

Observe whether the pencil scratches or gouges the coating.

-

Repeat the test with progressively harder pencils until a pencil that damages the coating is identified.

-

The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.

-

3.4. Protocol for Measurement of Specular Gloss

This protocol is based on ASTM D523.[19][20][21][22][23]

-

Apparatus: A 60° gloss meter.

-

Procedure:

-

Apply a uniform film of the coating formulation to a smooth, non-porous substrate and allow it to cure completely.

-

Calibrate the gloss meter using the supplied standards.

-

Place the gloss meter on the coated surface and record the gloss reading.

-

Take at least three readings at different locations on the film and calculate the average.

-

Visualizations

Caption: Experimental workflow for the preparation and evaluation of coating formulations containing this compound.

Caption: Logical relationship illustrating the role of this compound as a coalescing agent in the film formation process.

References

- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 2. Review of glycol ether and glycol ether ester solvents used in the coating industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kinampark.com [kinampark.com]

- 4. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]

- 5. Coalescing Agent: Ingredients & its Usage - Ankush Enterprise [ankushenterprise.com]

- 6. pcimag.com [pcimag.com]

- 7. polarismarketresearch.com [polarismarketresearch.com]

- 8. grupomathiesen.com [grupomathiesen.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. specialchem.com [specialchem.com]

- 12. industrialphysics.com [industrialphysics.com]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. store.astm.org [store.astm.org]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. rustbullet.com [rustbullet.com]

- 18. micomlab.com [micomlab.com]

- 19. store.astm.org [store.astm.org]

- 20. micomlab.com [micomlab.com]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. industrialphysics.com [industrialphysics.com]

- 23. kelid1.ir [kelid1.ir]

Application Note: HPLC Analysis of 2-Methoxyethyl Laurate

Introduction